molecular formula C26H23N5O3S B2418902 2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1242962-74-8

2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2418902
CAS RN: 1242962-74-8
M. Wt: 485.56
InChI Key: SSNZSPPJVYNJIR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thieno[2,3-d]pyrimidin-4-one, an oxadiazole, and a tolyl group . These groups are common in organic chemistry and are often found in various chemical compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the tolyl group could potentially participate in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, demonstrating significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
  • A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives aimed at discovering new anticancer agents showed one compound significantly inhibited cancer cell growth across several lines (M. M. Al-Sanea et al., 2020).

Synthesis and Biological Activity Studies

  • Synthesis of fused and isolated azoles and N-heteroaryl derivatives based on 2-methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine reported the creation of compounds with excellent yields, showcasing the versatility of thieno[d]pyrimidines in medicinal chemistry (I. H. El Azab & Nadia Ali Ahmed Elkanzi, 2014).
  • New benzimidazole derivatives demonstrated antimicrobial and molluscicidal activities, highlighting the potential of pyrimidine-incorporated compounds in targeting various biological targets (Z. M. Nofal et al., 2002).

Anticancer Activity

  • The synthesis of 5-deaza analogues of aminopterin and folic acid was explored, resulting in compounds with significant anticancer activity, providing insights into the design of novel therapeutic agents (T. Su et al., 1986).

Antibacterial and Antifungal Agents

  • Novel triazole-tagged thieno[2,3-d]pyrimidinone derivatives synthesized showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, with molecular docking providing insights into their mechanism of action (M. A. Kumari et al., 2017).

properties

IUPAC Name

2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-15-8-10-18(11-9-15)12-27-20(32)13-31-14-28-25-21(26(31)33)17(3)22(35-25)24-29-23(30-34-24)19-7-5-4-6-16(19)2/h4-11,14H,12-13H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZSPPJVYNJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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